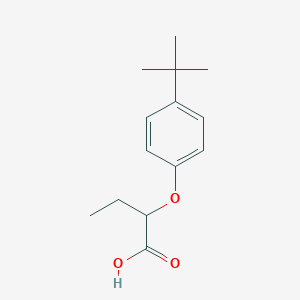

2-(4-Tert-butylphenoxy)butanoic acid

Descripción

Contextualization of Phenoxybutanoic Acid Architecture within Modern Organic and Medicinal Chemistry

The phenoxybutanoic acid scaffold represents a significant structural motif in the fields of organic and medicinal chemistry. This framework, characterized by a phenyl ring linked via an ether oxygen to a butanoic acid chain, serves as a versatile template for the development of new molecules. Researchers have explored derivatives of this core structure for various applications, demonstrating its utility as a foundational element in drug design and materials science. The inherent chemical properties of the ether linkage and the carboxylic acid group allow for a wide range of chemical modifications, enabling the fine-tuning of a molecule's physicochemical and biological properties.

In medicinal chemistry, phenoxyalkanoic acids, the broader class to which phenoxybutanoic acids belong, have been investigated for their potential as anti-inflammatory and analgesic agents. nih.gov The structural arrangement of an aromatic ring separated from an acidic group by an oxyalkanoic spacer is a common feature in many biologically active compounds. This arrangement can facilitate interactions with various biological targets, including enzymes and receptors.

Significance of Phenoxy and Butanoic Acid Moieties as Pharmacophoric Units and Chemical Building Blocks

The two primary components of 2-(4-tert-butylphenoxy)butanoic acid, the phenoxy and butanoic acid moieties, are recognized as important pharmacophores and versatile chemical building blocks. A pharmacophore is a part of a molecular structure that is responsible for a particular biological or pharmacological interaction that it undergoes.

The phenoxy moiety , often a substituted phenyl ring attached to the rest of a molecule via an ether linkage, is considered a "privileged scaffold" in medicinal chemistry. This means it is a structural framework that is capable of binding to multiple, unrelated biological targets. Its presence is noted in a wide array of therapeutic agents. The aromatic nature of the phenyl ring allows for crucial π-π stacking and hydrophobic interactions with biological receptors, while the ether oxygen can act as a hydrogen bond acceptor. The substitution pattern on the phenyl ring—in this case, a tert-butyl group at the para-position—plays a critical role in modulating a compound's lipophilicity, metabolic stability, and target-binding specificity. For instance, phenolic derivatives are known to possess a range of biological activities, including cytotoxic and antioxidant properties, with the nature and position of substituents heavily influencing these effects. uc.pt

Academic Research Focus and Unexplored Potential of this compound

Despite the established importance of its constituent moieties, a review of scientific literature indicates that this compound is a compound with significant unexplored potential. There is a notable lack of published academic research focusing specifically on its synthesis, characterization, or biological evaluation. The compound is listed in the catalogs of several chemical suppliers, indicating its availability for research purposes. 1int.co.ukbldpharm.comhairuichem.com

The structure suggests potential areas for investigation. Based on the known activities of related phenoxyalkanoic acids, it could be hypothesized that this compound may exhibit biological activities. For example, some phenoxyalkanoic acid derivatives have been studied for anti-inflammatory properties. nih.gov The bulky tert-butyl group on the phenoxy ring would significantly influence its lipophilicity and how it fits into a potential binding site, distinguishing it from other, more studied analogues.

The current scientific landscape presents this compound as a chemical entity whose properties are yet to be thoroughly investigated and reported in peer-reviewed literature. Its structure holds promise based on well-established principles of medicinal chemistry, marking it as an open area for future academic inquiry.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 113104-28-2 1int.co.ukbldpharm.com |

| Molecular Formula | C₁₄H₂₀O₃ 1int.co.uk |

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

Propiedades

IUPAC Name |

2-(4-tert-butylphenoxy)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O3/c1-5-12(13(15)16)17-11-8-6-10(7-9-11)14(2,3)4/h6-9,12H,5H2,1-4H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUEFGQXWIWCINJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)O)OC1=CC=C(C=C1)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901254847 | |

| Record name | 2-[4-(1,1-Dimethylethyl)phenoxy]butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901254847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113104-28-2 | |

| Record name | 2-[4-(1,1-Dimethylethyl)phenoxy]butanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=113104-28-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[4-(1,1-Dimethylethyl)phenoxy]butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901254847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 2 4 Tert Butylphenoxy Butanoic Acid

Retrosynthetic Approaches to the 2-(4-Tert-butylphenoxy)butanoic Acid Core Structure

Retrosynthetic analysis is a powerful tool for devising synthetic routes to a target molecule by mentally breaking it down into simpler, commercially available starting materials. For this compound, the most logical disconnections involve the key functional groups: the ether linkage and the butanoic acid side chain.

The primary retrosynthetic disconnection is at the ether C-O bond. This leads to two main precursor fragments: 4-tert-butylphenol and a 2-halobutanoic acid derivative (or a related electrophile). This approach is based on the well-established Williamson ether synthesis. A second possibility involves disconnecting the bond between the alpha-carbon of the butanoic acid and the oxygen atom, suggesting a nucleophilic attack from a 4-tert-butylphenoxide on a butanoic acid derivative with a leaving group at the C2 position.

A further disconnection can be envisioned for the butanoic acid side chain itself. The chiral center at C2 can be constructed from simpler achiral precursors using asymmetric synthesis methodologies. For instance, a malonic ester synthesis approach could be considered, starting from 4-tert-butylphenol and diethyl 2-bromomalonate, followed by alkylation and decarboxylation.

Key Retrosynthetic Disconnections:

| Disconnection Point | Precursor A | Precursor B | Synthetic Strategy |

| Aryl Ether Linkage (C-O) | 4-tert-butylphenol | 2-Bromobutanoic acid (or ester) | Williamson Ether Synthesis, Ullmann Condensation |

| Butanoic Acid Side Chain (C-C) | 4-tert-butylphenoxymethane derivative | Halide (e.g., ethyl bromide) | Malonic Ester Synthesis |

Development and Optimization of Ether Linkage Formation Strategies, including those related to tert-butylphenoxy moieties

The formation of the ether linkage between the 4-tert-butylphenol and the butanoic acid moiety is a critical step in the synthesis. The Williamson ether synthesis is the most common and direct method. wikipedia.orgmasterorganicchemistry.comgold-chemistry.orgyoutube.com This reaction involves the deprotonation of 4-tert-butylphenol to form the corresponding phenoxide, which then acts as a nucleophile, attacking an electrophilic carbon on the butanoic acid derivative, typically bearing a halide leaving group. wikipedia.org

Reaction Conditions for Williamson Ether Synthesis:

| Base | Solvent | Temperature (°C) | Yield | Reference |

| Sodium Hydride (NaH) | Dimethylformamide (DMF) | 50-100 | Good to Excellent | wikipedia.org |

| Potassium Carbonate (K2CO3) | Acetone, Acetonitrile | Reflux | Moderate to Good | gold-chemistry.org |

| Sodium Hydroxide (NaOH) | Water/Organic (Biphasic) | Room Temp to Reflux | Variable | utahtech.edu |

The presence of the bulky tert-butyl group on the phenoxy moiety can introduce steric hindrance, potentially slowing down the reaction rate. wikipedia.org Optimization of reaction conditions, such as the choice of base, solvent, and temperature, is crucial for achieving high yields. wikipedia.org Polar aprotic solvents like DMF or acetonitrile are often preferred as they can accelerate the SN2 reaction. wikipedia.org

An alternative to the classical Williamson ether synthesis is the Ullmann condensation, which is particularly useful for the formation of diaryl ethers but can also be applied to alkyl aryl ethers. wikipedia.orgsynarchive.comorganic-chemistry.org This copper-catalyzed reaction typically involves an aryl halide and an alcohol. wikipedia.orgnih.gov While it often requires harsher conditions (high temperatures), modern developments have introduced milder catalytic systems. wikipedia.org

Regio- and Stereoselective Construction of the Butanoic Acid Side Chain, including methods for chiral butanoic acids

The butanoic acid side chain of this compound contains a stereogenic center at the alpha-carbon. The biological activity of such molecules is often enantiomer-dependent, making the stereoselective synthesis of this moiety a significant challenge. frontiersin.orgviamedica.plnih.gov Structurally related 2-arylpropionic acids, commonly known as "profens," serve as excellent models for the development of asymmetric syntheses for this class of compounds. frontiersin.orgviamedica.plviamedica.pl

Several strategies can be employed to achieve enantiopurity:

Resolution of Racemates: This classical approach involves synthesizing the racemic mixture of the butanoic acid and then separating the enantiomers. This can be achieved through crystallization with a chiral resolving agent or through enzymatic kinetic resolution. Lipases are commonly used enzymes that can selectively esterify or hydrolyze one enantiomer of a racemic mixture, allowing for the separation of the two. dss.go.th

Chiral Pool Synthesis: This method utilizes readily available, enantiomerically pure starting materials from nature. For instance, a chiral building block could be elaborated to form the desired butanoic acid side chain.

Asymmetric Synthesis: This is often the most efficient approach, where the chiral center is created with a preference for one enantiomer. This can be achieved through the use of chiral catalysts or chiral auxiliaries. For example, asymmetric hydrogenation of a corresponding α,β-unsaturated precursor using a chiral metal catalyst can yield the desired enantiomerically enriched product. Dynamic kinetic resolution is another powerful technique where a racemic starting material is converted into a single enantiomer of the product. rsc.org

Comparison of Chiral Synthesis Methods:

| Method | Description | Advantages | Disadvantages |

| Classical Resolution | Separation of a racemic mixture. | Technically simpler for initial lab-scale synthesis. | Maximum theoretical yield is 50% for one enantiomer; requires a resolving agent. |

| Enzymatic Resolution | Use of enzymes to selectively react with one enantiomer. frontiersin.orgdss.go.th | High enantioselectivity; mild reaction conditions. | Can be slow; enzyme cost and stability can be a factor. |

| Asymmetric Catalysis | Use of a chiral catalyst to create the stereocenter. researchgate.net | High enantiomeric excesses are possible; catalytic amounts of the chiral source are needed. | Development of an effective catalyst can be challenging and expensive. |

Advanced Chemical Transformations and Functional Group Interconversions on the Butanoic Acid and Phenoxy Moieties

Once the core structure of this compound is assembled, further chemical transformations can be performed on both the butanoic acid and the phenoxy moieties to generate analogues or introduce specific functionalities. ub.edufiveable.mesolubilityofthings.comslideshare.net

On the Butanoic Acid Moiety:

The carboxylic acid group is a versatile functional handle for a variety of transformations. fiveable.melibretexts.org

Esterification: Reaction with an alcohol under acidic conditions or using coupling agents will yield the corresponding ester. This can be useful for prodrug strategies or for modifying the pharmacokinetic properties of the molecule.

Amide Formation: Coupling with an amine using reagents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) produces amides.

Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). This alcohol can then be further functionalized.

Decarboxylation: While not always straightforward, under certain conditions, the carboxyl group can be removed. frontiersin.org

On the Phenoxy Moiety:

The aromatic ring of the phenoxy group can also be modified, although the presence of the ether linkage and the tert-butyl group will influence the regioselectivity of these reactions.

Electrophilic Aromatic Substitution: The phenoxy group is an activating group, directing electrophiles to the ortho and para positions. However, the para position is blocked by the ether linkage, and the ortho positions may be sterically hindered by the tert-butyl group and the butanoic acid side chain. Reactions like nitration, halogenation, or Friedel-Crafts acylation could potentially be performed under carefully controlled conditions.

Phenoxy Radical Coupling: Phenoxy radicals can be generated and undergo coupling reactions, which could lead to dimerization or polymerization of the molecule. frontiersin.orgnih.gov

Catalytic Methods in the Synthesis of this compound and its Analogues

Catalysis plays a pivotal role in modern organic synthesis, offering pathways to increased efficiency, selectivity, and sustainability.

Phase Transfer Catalysis (PTC): In the context of the Williamson ether synthesis, phase transfer catalysts are particularly valuable. wikipedia.orgacs.orgacs.org These catalysts, such as quaternary ammonium salts (e.g., tetrabutylammonium bromide), facilitate the transfer of the phenoxide anion from an aqueous or solid phase into the organic phase where the alkylating agent resides. utahtech.eduacs.org This allows the reaction to be carried out under milder, biphasic conditions, often with improved yields and without the need for strictly anhydrous solvents. acs.orgacs.org

Copper-Catalyzed Ullmann Condensation: As mentioned earlier, copper catalysts are essential for the Ullmann reaction to proceed under more manageable conditions than the original stoichiometric copper-mediated process. wikipedia.orgnih.gov

Enzymatic Catalysis: Enzymes, particularly lipases, are powerful catalysts for the kinetic resolution of racemic carboxylic acids or their esters, providing a green and highly selective method for obtaining enantiomerically pure this compound. frontiersin.orgdss.go.th

Transition Metal Catalysis for Asymmetric Synthesis: Chiral transition metal complexes, for example, those based on palladium, rhodium, or ruthenium, are instrumental in asymmetric synthesis. researchgate.net For instance, the asymmetric hydrogenation of an appropriate unsaturated precursor catalyzed by a chiral phosphine ligand-metal complex could be a viable route to the enantiopure target molecule.

Green Chemistry Principles and Sustainable Synthesis Routes for Phenoxybutanoic Acid Derivatives

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. solubilityofthings.comnih.govresearchgate.netrjpbcs.com These principles can be applied to the synthesis of this compound and its derivatives.

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. nih.gov Routes that involve fewer steps and produce less waste are preferred.

Use of Catalysis: Catalytic reagents are superior to stoichiometric reagents as they are used in small amounts and can be recycled. solubilityofthings.comnih.gov The use of phase transfer catalysts, transition metal catalysts, and enzymes aligns with this principle.

Use of Safer Solvents and Auxiliaries: The use of hazardous solvents should be minimized or replaced with safer alternatives. For example, developing reaction conditions that allow for the use of water, ethanol, or even solvent-free conditions is a key goal. researchgate.net

Use of Renewable Feedstocks: While the starting materials for this compound are typically derived from petrochemical sources, there is growing interest in sourcing phenols and other building blocks from renewable biomass. solubilityofthings.com

Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy consumption. solubilityofthings.com Microwave-assisted synthesis can sometimes reduce reaction times and energy input compared to conventional heating. wikipedia.org

By integrating these principles, the synthesis of phenoxybutanoic acid derivatives can be made more environmentally friendly and economically viable. The development of biocatalytic routes and the use of continuous flow chemistry are promising areas for future sustainable production. researchgate.net

Advanced Analytical and Spectroscopic Characterization of 2 4 Tert Butylphenoxy Butanoic Acid and Its Derivatives

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Elucidaion (e.g., ¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For 2-(4-tert-butylphenoxy)butanoic acid, a combination of ¹H NMR, ¹³C NMR, and two-dimensional (2D) NMR experiments would afford a complete assignment of all proton and carbon signals.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. The expected chemical shifts (δ) are influenced by the electron-withdrawing effects of the oxygen atoms and the aromatic ring. Based on the analysis of similar structures, such as butanoic acid and substituted phenols, the predicted ¹H NMR signals for this compound in a solvent like CDCl₃ are summarized in the table below. docbrown.inforesearchgate.net The carboxylic acid proton is typically a broad singlet and can appear over a wide range, often from 10-12 ppm. docbrown.info

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The chemical shifts are highly dependent on the hybridization and electronic environment of each carbon. The carbonyl carbon of the carboxylic acid is expected to be the most downfield signal, typically above 170 ppm. docbrown.info The aromatic carbons show distinct signals, with the oxygen- and tert-butyl-substituted carbons having characteristic shifts.

2D NMR Spectroscopy: To unambiguously assign the proton and carbon signals and confirm the connectivity, 2D NMR experiments such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are utilized.

COSY would confirm the proton-proton couplings within the butanoic acid chain, showing correlations between the methine proton (H-2), the methylene protons (H-3), and the terminal methyl protons (H-4).

HSQC would correlate each proton signal with its directly attached carbon atom, allowing for the definitive assignment of the C-2, C-3, and C-4 signals.

| Position | Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|---|

| 1 | C=O | - | - | ~175-180 |

| 2 | CH | ~4.6-4.8 | t (triplet) | ~70-75 |

| 3 | CH₂ | ~1.9-2.1 | sextet | ~25-30 |

| 4 | CH₃ | ~0.9-1.1 | t (triplet) | ~10-15 |

| 1' | Ar-C | - | - | ~152-155 |

| 2', 6' | Ar-CH | ~6.8-7.0 | d (doublet) | ~115-120 |

| 3', 5' | Ar-CH | ~7.2-7.4 | d (doublet) | ~126-129 |

| 4' | Ar-C | - | - | ~142-145 |

| C(CH₃)₃ | C | - | - | ~34-36 |

| C(CH₃)₃ | CH₃ | ~1.3 | s (singlet) | ~31-33 |

| COOH | OH | ~10.0-12.0 | br s (broad singlet) | - |

High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS) for Precise Molecular Mass and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the molecular mass of a compound, allowing for the determination of its elemental formula. For this compound (C₁₄H₂₀O₃), the calculated monoisotopic mass is 236.14125 Da. An HRMS measurement would confirm this precise mass, distinguishing it from other compounds with the same nominal mass.

Tandem Mass Spectrometry (MS/MS) is used to study the fragmentation pathways of the molecular ion. By selecting the parent ion and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern is generated, which serves as a structural fingerprint. The fragmentation of this compound is expected to proceed through several key pathways, based on the fragmentation of butanoic acids and phenyl ethers. docbrown.info

Key fragmentation pathways include:

Loss of a methyl group (-15 Da): A characteristic fragmentation of the tert-butyl group to form a stable tertiary carbocation is highly probable.

McLafferty Rearrangement: Carboxylic acids with a γ-hydrogen can undergo a McLafferty rearrangement, leading to the elimination of a neutral alkene and the formation of a characteristic ion. For the butanoic acid moiety, this would result in a key fragment. docbrown.info

Alpha-cleavage: Cleavage of the bond between C-2 and C-3 of the butanoic acid chain.

Ether Bond Cleavage: Scission of the C-O bond between the aromatic ring and the butanoic acid side chain can occur, leading to fragments corresponding to the 4-tert-butylphenoxide ion or the butanoic acid cation.

| m/z (Da) | Predicted Fragment Structure | Fragmentation Pathway |

|---|---|---|

| 236 | [C₁₄H₂₀O₃]⁺˙ | Molecular Ion (M⁺˙) |

| 221 | [M - CH₃]⁺ | Loss of methyl from tert-butyl group |

| 191 | [M - COOH]⁺ | Loss of carboxyl group |

| 150 | [C₁₀H₁₄O]⁺˙ | 4-tert-butylphenol ion |

| 149 | [C₁₀H₁₃O]⁺ | 4-tert-butylphenoxide ion |

| 135 | [C₉H₁₁O]⁺ | Loss of methyl from 4-tert-butylphenol ion |

| 88 | [C₄H₈O₂]⁺˙ | Butanoic acid ion from ether cleavage |

| 60 | [C₂H₄O₂]⁺˙ | McLafferty rearrangement product |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transition Studies

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would exhibit several characteristic absorption bands. A very broad band from approximately 2500 to 3300 cm⁻¹ is a hallmark of the O-H stretching vibration of a hydrogen-bonded carboxylic acid. docbrown.infoucalgary.ca The C=O stretching vibration of the carbonyl group will produce a strong, sharp absorption. docbrown.info Other key absorptions include those for C-H bonds (both aliphatic and aromatic) and the C-O ether linkage. ucalgary.ca

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 2500-3300 | O-H stretch (broad) | Carboxylic Acid |

| 2960-2850 | C-H stretch (aliphatic) | tert-butyl, butanoic chain |

| 1700-1725 | C=O stretch (strong) | Carboxylic Acid |

| 1600, 1500 | C=C stretch (aromatic) | Benzene ring |

| 1250-1200 | C-O stretch (asymmetric) | Aryl Ether |

| 1100-1000 | C-O stretch (symmetric) | Aryl Ether |

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For this compound, the absorption of UV light is dominated by the substituted benzene ring. The chromophore is expected to exhibit π → π* transitions. Typically, substituted benzene rings show a strong absorption band (the E2-band) around 200-230 nm and a weaker, more structured band (the B-band) around 250-290 nm. The exact positions (λmax) and intensities of these absorptions are influenced by the substituents on the ring, in this case, the tert-butyl and the alkoxy groups.

Chromatographic Techniques for Purity Assessment, Isomeric Separation, and Trace Analysis (e.g., HPLC, GC-MS/MS)

Chromatographic methods are essential for separating components of a mixture, assessing the purity of a compound, and performing quantitative analysis.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary tool for assessing the purity of non-volatile compounds like this compound. A reversed-phase method, using a C18 column with a mobile phase gradient of water (often acidified with formic or acetic acid) and a polar organic solvent like acetonitrile or methanol, would be suitable. Detection is typically achieved using a UV detector set to a wavelength where the aromatic ring absorbs strongly (e.g., ~270 nm). This technique can effectively separate the target compound from synthesis precursors, byproducts, and potential isomers such as 3- and 4-(4-tert-butylphenoxy)butanoic acid.

Gas Chromatography-Mass Spectrometry (GC-MS/MS): Due to the low volatility and polar nature of the carboxylic acid group, direct analysis of this compound by GC is challenging. However, after derivatization to a more volatile ester (e.g., a methyl or trimethylsilyl ester), GC-MS becomes a highly effective technique for both separation and identification. nih.gov The gas chromatogram provides a measure of purity based on retention time, while the coupled mass spectrometer provides structural information for the eluting peak, confirming its identity through its mass and fragmentation pattern. The high sensitivity of GC-MS/MS makes it ideal for trace analysis in complex matrices.

X-ray Crystallography for Solid-State Structure Determination (if applicable)

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If a single crystal of sufficient quality can be grown, this technique can provide a wealth of information about this compound, including:

Unambiguous confirmation of the molecular structure and connectivity.

Precise bond lengths, bond angles, and torsion angles.

The solid-state conformation of the molecule, revealing the spatial relationship between the phenoxy group and the butanoic acid chain.

Intermolecular interactions, such as hydrogen bonding between the carboxylic acid groups, which often form dimeric structures in the solid state, and other van der Waals forces that dictate the crystal packing.

As of this writing, a published crystal structure for this compound is not available in open-access crystallographic databases. The successful application of this technique is contingent upon the ability to produce high-quality, single crystals of the compound. researchgate.net

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 2 4 Tert Butylphenoxy Butanoic Acid Scaffolds

Systematic Elucidation of Key Structural Determinants for Observed Biological Activities

The biological profile of compounds derived from the 2-(4-tert-butylphenoxy)butanoic acid scaffold is determined by the interplay of its three primary structural components: the substituted phenoxy ring, the carboxylic acid group, and the alkyl chain connecting them. The phenoxy group acts as a crucial recognition element, often anchoring the ligand into a hydrophobic pocket of a target protein. The butanoic acid portion provides a key interaction point, typically forming hydrogen bonds or ionic interactions with receptor sites through its carboxylate group.

Impact of Aromatic Substitutions (e.g., para-tert-butyl group) on Receptor Binding and Enzyme Inhibition

The substitution pattern on the aromatic ring is a critical determinant of both potency and selectivity. The para-tert-butyl group on the phenoxy ring of this compound is particularly significant. This bulky, lipophilic group plays a pivotal role in enhancing binding affinity by occupying a specific hydrophobic pocket within the target receptor or enzyme.

Studies on related compounds, such as 2,4-di-tert-butylphenol (B135424) (2,4-DTBP), have demonstrated the importance of the para-tert-butyl group for biological activity. For example, 2,4-DTBP was found to be an effective activator of the Retinoid X Receptor α (RXRα), a key nuclear receptor. nih.gov Cellular assays confirmed that the presence of the tert-butyl group at the para position was crucial for this activation, whereas an analogue with tert-butyl groups only at the ortho positions (2,6-DTBP) showed no detectable activity. nih.gov This highlights the specific role of the para-substitution in facilitating a productive interaction with the receptor's binding site.

Similarly, derivatives featuring the 4-tert-butylphenoxy scaffold have been investigated as dual-target ligands, acting as both histamine (B1213489) H3 receptor antagonists and monoamine oxidase B (MAO-B) inhibitors. nih.gov The 4-tert-butylphenoxy moiety was integral to achieving potent inhibition of MAO-B, an enzyme implicated in neurodegenerative diseases. nih.gov The hydrophobic nature of the tert-butyl group is believed to contribute favorably to the binding within the hydrophobic active site of the enzyme.

| Compound/Scaffold | Substitution | Target | Observed Effect | Reference |

|---|---|---|---|---|

| 2,4-Di-tert-butylphenol (2,4-DTBP) | ortho- and para-tert-butyl | RXRα | Effective receptor activator | nih.gov |

| 2,6-Di-tert-butylphenol (2,6-DTBP) | Two ortho-tert-butyl groups | RXRα | No detectable activity | nih.gov |

| 4-tert-Butylphenoxy derivatives | para-tert-butyl | MAO-B | Effective enzyme inhibition | nih.gov |

Influence of Butanoic Acid Chain Length and Branching on Molecular Interactions

The nature of the butanoic acid side chain—its length, branching, and flexibility—significantly influences the molecule's physicochemical properties and its interactions with biological targets. The four-carbon chain of butanoic acid provides a specific spatial distance and orientation for the terminal carboxylic acid group relative to the phenoxy ring. This spacing is often optimal for bridging two binding sites within a receptor or enzyme.

The length of the alkyl chain in related fatty acid esters can impact biological activity by altering the molecule's hydrophilic-lipophilic balance (HLB). mdpi.com Generally, increasing chain length enhances hydrophobicity, which can affect cell membrane permeability and interaction with hydrophobic binding pockets. mdpi.comnih.gov However, an optimal chain length often exists, beyond which steric hindrance or reduced solubility may decrease activity. mdpi.com

Branching on the acid chain, as seen with the methyl group at the α-carbon (position 2) in this compound, introduces steric constraints. This branching restricts the conformational flexibility of the side chain, which can be advantageous. By locking the molecule into a more specific conformation, it can reduce the entropic penalty upon binding to a receptor, potentially leading to higher affinity. This contrasts with a straight-chain isomer like 4-(4-tert-butylphenoxy)butanoic acid, which would have greater flexibility. uni.lu

| Structural Feature | Physicochemical Impact | Potential Biological Consequence | Reference |

|---|---|---|---|

| Increased Chain Length | Increases hydrophobicity/lipophilicity | Enhanced membrane permeability; stronger hydrophobic interactions; potential for steric clash if too long | nih.govmdpi.com |

| Decreased Chain Length | Increases hydrophilicity/solubility | Reduced binding in hydrophobic pockets; may not effectively bridge binding sites | nih.gov |

| Chain Branching (α-methyl group) | Restricts conformational flexibility; introduces steric bulk | Pre-organizes molecule for binding; may enhance selectivity; potential for steric hindrance | - |

Role of Stereochemistry at the α-Carbon of the Butanoic Acid in Modulating Biological Effects

The presence of a substituent at the α-carbon (position 2) of the butanoic acid chain renders this carbon a chiral center. Consequently, this compound exists as a pair of enantiomers: (R)-2-(4-tert-butylphenoxy)butanoic acid and (S)-2-(4-tert-butylphenoxy)butanoic acid. Stereochemistry is a critical factor in pharmacology because biological targets like receptors and enzymes are themselves chiral. nih.gov

This chirality means that the two enantiomers, despite having identical chemical formulas and connectivity, have different three-dimensional arrangements of their atoms. As a result, they can interact differently with a chiral binding site. Often, only one enantiomer (the eutomer) fits optimally into the binding pocket and elicits the desired biological response, while the other enantiomer (the distomer) may be significantly less active, inactive, or even produce different or adverse effects. nih.gov

The differential activity between enantiomers arises from the necessity of a precise three-point attachment to the receptor surface. One enantiomer may be able to achieve this optimal interaction, while its mirror image cannot. Therefore, the biological effects of this compound are likely to be stereoselective, with one enantiomer being responsible for the majority of the observed activity. nih.gov Investigating the activity of the individual (R) and (S) isomers is essential for developing a potent and selective therapeutic agent.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design of Novel Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. biointerfaceresearch.com For the this compound scaffold, QSAR can be a powerful tool for predicting the activity of novel, unsynthesized analogues, thereby guiding medicinal chemistry efforts and accelerating the drug discovery process.

A QSAR model is developed by first generating a dataset of analogues with variations in specific structural regions (e.g., different substituents on the aromatic ring, altered acid chain lengths, or different stereochemistries). The biological activity of these compounds is measured experimentally. Then, various molecular descriptors—numerical values that characterize the physicochemical properties of the molecules (e.g., steric, electronic, and hydrophobic parameters)—are calculated for each analogue. Using statistical methods like multiple linear regression (MLR), a mathematical equation is derived that links these descriptors to the observed biological activity (e.g., pIC50). biointerfaceresearch.com

For this scaffold, descriptors could include:

Steric parameters: Molar refractivity (MR) or Taft steric parameters (Es) for the aromatic substituents.

Electronic parameters: Hammett constants (σ) to describe the electron-donating or -withdrawing nature of substituents.

Hydrophobic parameters: The partition coefficient (logP) to quantify lipophilicity.

Once a statistically robust QSAR model is developed and validated, it can be used as a virtual screening tool to predict the potency of new, hypothetical analogues. nih.gov This allows researchers to prioritize the synthesis of compounds that are predicted to have the highest activity, making the design of novel therapeutics more efficient and rational.

Investigation of Biological Activities and Mechanisms of Action in Vitro and Ex Vivo Models

Evaluation of Enzyme Modulatory Effects

Current scientific literature lacks specific studies detailing the enzyme modulatory effects of 2-(4-tert-butylphenoxy)butanoic acid. Investigations into its potential to inhibit or activate key metabolic enzymes have not been reported. Therefore, no data is available on its inhibitory concentration (IC₅₀) or activation constants (Kₐ) against specific enzymatic targets.

Table 1: Enzyme Modulatory Activity of this compound

No publicly available data. This table is illustrative of the parameters that would be measured in relevant assays.

| Enzyme Target | Assay Type | Effect | IC₅₀/Kₐ (µM) |

|---|---|---|---|

| Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Receptor Interaction Studies, including G Protein-Coupled Receptors (GPCRs)

Direct receptor binding assays for this compound have not been specifically documented. However, the broader class of compounds known as phenoxyalkanoic acids has been associated with interactions within biological systems that may involve G Protein-Coupled Receptors (GPCRs). researchgate.netunipr.it GPCRs are a large family of transmembrane receptors that play a crucial role in cellular signaling. Upon ligand binding, these receptors activate intracellular G proteins, initiating a cascade of downstream effects. researchgate.net

While no direct evidence links this compound to the Neuropeptide Y4 (Y4) receptor, the study of structurally related molecules can provide insights. The investigation of various phenoxyalkanoic acids suggests that this chemical scaffold can be adapted to interact with diverse biological targets. researchgate.net The complexity of GPCR signaling, which includes mechanisms of desensitization and potential for oligomerization, presents a wide field for potential interactions. unipr.it Without specific studies, any potential interaction of this compound with the Y4 receptor or other GPCRs remains speculative and an area for future research.

Antimicrobial Efficacy Assessments against Bacterial and Fungal Strains

There is no specific research available on the antimicrobial, antibacterial, or antifungal efficacy of this compound. Therefore, its spectrum of activity, minimum inhibitory concentrations (MIC), and minimum bactericidal/fungicidal concentrations (MBC/MFC) against various microbial strains have not been determined.

Table 2: Antimicrobial Spectrum of this compound

No publicly available data. This table illustrates how antimicrobial efficacy would be presented.

| Microorganism | Strain | MIC (µg/mL) | MBC/MFC (µg/mL) |

|---|---|---|---|

| Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Antiviral Potency Determination in Relevant Cell-Based Assays

The antiviral potential of this compound has not been evaluated in scientific studies. There are no published reports on its efficacy against any viral strains in cell-based assays, and consequently, its half-maximal effective concentration (EC₅₀) and selectivity index (SI) are unknown.

Cellular Pathway Perturbation Analyses and Investigations into Molecular Targets

Investigations into how this compound may perturb cellular pathways or interact with specific molecular targets have not been conducted. Methodologies such as transcriptomics, proteomics, or targeted molecular assays would be required to elucidate its mechanism of action at a cellular level, but such data is not currently available.

Assessment of Other Pharmacological Properties in Preclinical Biological Systems

Beyond the specific areas mentioned above, there is no available information regarding other pharmacological properties of this compound in preclinical models. Its effects on other biological systems or its potential for other therapeutic applications remain unexplored.

Computational Chemistry and Molecular Modeling of 2 4 Tert Butylphenoxy Butanoic Acid Systems

Density Functional Theory (DFT) Calculations for Electronic Structure, Reactivity, and Spectroscopic Property Prediction

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of many-body systems, such as molecules. scispace.com It is widely applied to predict molecular geometries, electronic properties, and spectroscopic data. For 2-(4-tert-butylphenoxy)butanoic acid, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311++G(d,p), can provide a deep understanding of its intrinsic properties. researchgate.netresearchgate.net

A key output of DFT is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. researchgate.net For a related compound, 4-tert-butyl-phenoxyacetic acid, the HOMO, LUMO, and energy gap were computed, providing a basis for estimating the properties of this compound. researchgate.net

Global reactivity descriptors derived from these energies, such as electronegativity (χ), chemical potential (μ), hardness (η), and the electrophilicity index (ω), quantify the molecule's reactive nature. rsc.orgd-nb.info These parameters help predict how the molecule will interact with other chemical species, including biological macromolecules.

Furthermore, DFT can generate Molecular Electrostatic Potential (MEP) maps. These maps visualize the charge distribution across the molecule, highlighting electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) regions. For this compound, the MEP would likely show a negative potential around the carboxylic acid oxygen atoms, indicating a prime site for hydrogen bonding, and a relatively non-polar surface around the tert-butyl and phenyl groups.

Table 1: Predicted Electronic Properties of this compound based on DFT Calculations of Analogs

| Property | Predicted Value | Significance |

| HOMO Energy | ~ -6.5 eV | Indicates electron-donating capability. |

| LUMO Energy | ~ -0.8 eV | Indicates electron-accepting capability. |

| HOMO-LUMO Gap (ΔE) | ~ 5.7 eV | Reflects chemical reactivity and stability. researchgate.net |

| Electronegativity (χ) | ~ 3.65 eV | Measures the power to attract electrons. |

| Chemical Hardness (η) | ~ 2.85 eV | Indicates resistance to change in electron configuration. |

| Electrophilicity Index (ω) | ~ 2.34 eV | Quantifies the ability to accept electrons. |

Molecular Docking Simulations to Predict Binding Modes and Affinities with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial for understanding potential drug mechanisms by identifying key binding interactions and estimating the strength of the protein-ligand complex.

Phenoxyalkanoic acid derivatives are known to act as agonists for Peroxisome Proliferator-Activated Receptors (PPARs), which are key regulators of lipid and glucose metabolism. researchgate.netmdpi.com A molecular docking simulation of this compound into the ligand-binding domain (LBD) of PPARγ could reveal its potential as a therapeutic agent for metabolic diseases.

In a typical docking study, the carboxylate group of the butanoic acid moiety is expected to form critical hydrogen bonds with polar amino acid residues in the PPARγ active site, such as TYR473, HIS323, and HIS449. researchgate.netmdpi.com The lipophilic 4-tert-butylphenyl group would likely occupy a hydrophobic pocket within the LBD, forming van der Waals interactions with non-polar residues. The binding affinity is quantified by a scoring function, which provides an estimate of the binding free energy (expressed in kcal/mol), with more negative values indicating stronger binding.

Table 2: Hypothetical Molecular Docking Results of this compound with PPARγ

| Parameter | Description | Predicted Outcome |

| Binding Affinity | Estimated free energy of binding. | -8.0 to -10.0 kcal/mol |

| Hydrogen Bonds | Key electrostatic interactions. | Carboxylate group with TYR473, HIS323, SER289. researchgate.netmdpi.com |

| Hydrophobic Interactions | Interactions with non-polar residues. | Tert-butylphenyl group with ILE326, LEU255, MET340. mdpi.com |

| Predicted Activity | Inferred biological function. | Potential PPARγ agonist. |

Molecular Dynamics (MD) Simulations for Conformational Analysis, Binding Stability, and Protein-Ligand Interaction Dynamics

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the protein-ligand complex over time. nih.gov By simulating the movements of atoms and molecules, MD can assess the stability of the docked pose, analyze conformational changes, and provide a more accurate estimation of binding affinity. nottingham.ac.uk

An MD simulation of the this compound–PPARγ complex would typically be run for several nanoseconds. The stability of the complex is evaluated by monitoring metrics such as the Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms from their initial positions. A stable RMSD value over time suggests that the ligand remains securely in the binding pocket. researchgate.net

Analysis of the simulation trajectory can also reveal the persistence of key interactions identified in docking. For instance, the hydrogen bonds between the ligand's carboxylate group and the receptor's amino acids can be monitored for their distance and duration throughout the simulation. This dynamic analysis validates the initial docking prediction and provides a deeper understanding of the factors contributing to binding stability. nih.govresearchgate.net

Fragment-Based Drug Design and De Novo Design Strategies for Optimizing the this compound Scaffold

Fragment-Based Drug Design (FBDD) is a strategy for identifying lead compounds by screening small chemical fragments, which are then grown or linked together to produce a higher-affinity ligand. nih.govyoutube.com The this compound scaffold is well-suited for such an approach.

The scaffold can be conceptually disassembled into two primary fragments:

Fragment A: 4-tert-butylphenol (the hydrophobic anchor).

Fragment B: 2-phenoxybutanoic acid core or a simpler butanoic acid derivative (the polar, hydrogen-bonding fragment).

In an FBDD campaign, these or similar fragments would be screened against a target like PPARγ. Once a fragment is found to bind, its structure is used as a starting point for optimization. rsc.org For example, if the 4-tert-butylphenol fragment binds effectively in the hydrophobic pocket, "growth vectors"—chemically tractable points on the fragment—can be used to synthesize new analogs that extend towards other regions of the binding site, such as the polar region where the butanoic acid chain would bind. nih.gov This iterative process of fragment growing, linking, or splicing allows for the efficient exploration of chemical space to develop novel and potent inhibitors or agonists. researchgate.net

In Silico Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Properties to Guide Derivative Synthesis

Before significant resources are invested in synthesizing derivatives, it is crucial to assess their potential drug-like properties. In silico prediction of ADME (Absorption, Distribution, Metabolism, and Excretion) properties provides a rapid and cost-effective way to filter compounds with unfavorable pharmacokinetic profiles. researchgate.net Numerous free and commercial software tools, such as SwissADME and pkCSM, are available for these predictions. springernature.comnih.govuq.edu.aubiorxiv.org

For this compound, these tools can calculate key physicochemical descriptors and predict its adherence to guidelines like Lipinski's Rule of Five, which helps evaluate its "drug-likeness" for oral bioavailability. wikipedia.orgdrugbank.com The rule states that an orally active drug generally has no more than one violation of the following: molecular weight ≤ 500 Da, logP ≤ 5, H-bond donors ≤ 5, and H-bond acceptors ≤ 10. wikipedia.org

Other predicted properties include gastrointestinal (GI) absorption, blood-brain barrier (BBB) penetration, interaction with cytochrome P450 (CYP) enzymes (key for metabolism), and topological polar surface area (TPSA), which is a good indicator of cell permeability. nih.govresearchgate.net This data helps guide the synthesis of derivatives with improved ADME profiles.

Table 3: Predicted ADME & Physicochemical Properties for this compound

| Property / Rule | Predicted Value/Status | Implication |

| Molecular Weight | 236.31 g/mol | Favorable (≤ 500 Da) |

| LogP (Lipophilicity) | 3.5 - 4.0 | Favorable (≤ 5) |

| H-Bond Donors | 1 | Favorable (≤ 5) |

| H-Bond Acceptors | 3 | Favorable (≤ 10) |

| Lipinski's Rule of Five | 0 Violations | Good drug-likeness predicted. drugbank.com |

| Topological Polar Surface Area (TPSA) | 46.53 Ų | Good cell permeability predicted. nih.govekb.eg |

| GI Absorption | High | Likely well-absorbed from the gut. |

| BBB Permeant | No | Unlikely to cross the blood-brain barrier. |

| CYP2D6 Inhibitor | Yes (predicted) | Potential for drug-drug interactions. |

| Synthetic Accessibility | 1.5 - 2.0 (Easy) | The molecule is straightforward to synthesize. |

Synthesis and Characterization of Advanced Derivatives and Prodrug Strategies for 2 4 Tert Butylphenoxy Butanoic Acid

Design and Synthesis of Ester, Amide, and Other Prodrugs to Enhance Biopharmaceutical Properties

The carboxylic acid moiety of 2-(4-tert-butylphenoxy)butanoic acid is a primary target for prodrug design. While essential for its biological activity, the polar, ionizable nature of the carboxyl group can limit passive diffusion across biological membranes, potentially hindering oral bioavailability. Prodrug strategies aim to temporarily mask this group, creating a more lipophilic molecule that can more easily traverse cell membranes before being hydrolyzed back to the active parent drug in vivo.

Ester Prodrugs: Esterification of the carboxylic acid is a common and effective prodrug approach. The synthesis typically involves the reaction of this compound with a selected alcohol under acidic conditions or using a coupling agent. For instance, simple alkyl esters (e.g., methyl, ethyl) can significantly increase lipophilicity. The general synthesis of phenoxyacetic acid esters can be achieved by activating the carboxylic acid with an agent like phosphonitrilic chloride in the presence of a base, followed by reaction with a phenol or alcohol. jocpr.com Another established method involves the reaction of a phenolate with a haloalkanoate. google.com

Amide Prodrugs: Amide derivatives serve as another class of prodrugs. Converting the carboxylic acid to an amide removes a hydrogen bond donor and can increase lipophilicity, which is a strategy known to improve cell permeability. nih.gov The synthesis can be achieved by first converting the carboxylic acid to a more reactive species, such as an acid chloride or by using standard peptide coupling reagents (e.g., DCC, EDC) to facilitate the reaction with a primary or secondary amine.

These modifications are designed to balance lipophilicity and aqueous solubility to optimize the absorption, distribution, metabolism, and excretion (ADME) profile of the parent compound.

Interactive Table: Predicted Physicochemical Properties of Potential Prodrugs

| Derivative Type | Example Moiety | Predicted Change in Lipophilicity (LogP) | Predicted Change in Water Solubility | Rationale for Biopharmaceutical Enhancement |

| Parent Drug | - | Baseline | Baseline | Active form, but may have limited membrane permeability. |

| Alkyl Ester | Methyl Ester | Increase | Decrease | Masks polar carboxyl group to enhance passive diffusion across cell membranes. |

| Glycolamide Ester | Aminoethyl Ester | Increase | Variable | Can improve solubility and may be targeted by specific esterases. |

| Amide | Methylamide | Increase | Decrease | Removes an acidic proton and hydrogen bond donor, enhancing permeability. nih.gov |

| Amino Acid Amide | Glycine Amide | Variable | Increase | Can utilize amino acid transporters for active uptake, improving absorption. |

Bioisosteric Replacements and Scaffold Hopping Approaches for the Carboxyl and Phenoxy Groups

Bioisosteric replacement is a key strategy in medicinal chemistry to modulate the physicochemical and pharmacological properties of a lead compound without drastically altering its shape and binding interactions. nih.govdrughunter.com For this compound, both the carboxyl and phenoxy groups are candidates for such modifications.

Carboxyl Group Bioisosteres: The carboxylic acid group is often associated with metabolic instability (e.g., formation of reactive acyl glucuronides) and poor membrane permeability. nih.govdrughunter.com Replacing it with a suitable bioisostere can mitigate these issues while retaining the necessary acidic character for target interaction. nih.gov

Common bioisosteres for carboxylic acids include:

Tetrazoles: These heterocycles have a pKa similar to carboxylic acids (around 4.5-4.9) and can act as effective mimics. drughunter.com They offer greater lipophilicity and are not susceptible to acyl glucuronidation. hyphadiscovery.comresearchgate.net

Hydroxamic Acids: With a pKa in the range of 8-9, hydroxamic acids are moderately acidic and are known for their metal-chelating properties, which can introduce new binding interactions. nih.gov

N-Acylsulfonamides: This group can mimic the hydrogen bonding pattern of a carboxylic acid and offers increased metabolic stability. drughunter.comhyphadiscovery.com

Interactive Table: Comparison of Carboxylic Acid Bioisosteres

| Bioisostere | Typical pKa | Key Advantages | Potential Considerations |

| Carboxylic Acid | ~4.5 | Parent functionality | Metabolic liability (acyl glucuronidation), low permeability. nih.gov |

| 1H-Tetrazole | ~4.7 | Similar acidity, metabolically more stable, increased lipophilicity. drughunter.com | Can still have high desolvation energy, impacting permeability. drughunter.com |

| Hydroxamic Acid | ~8.5 | Weaker acid, introduces metal chelation capability. nih.gov | Different acidity profile may alter target binding. |

| N-Acylsulfonamide | ~9.5 | Weaker acid, enhanced metabolic stability and lipophilicity. drughunter.com | Geometry and charge distribution differ from carboxylates. |

Phenoxy Group and Scaffold Hopping: The phenoxy moiety is considered a "privileged scaffold" in drug design, often involved in crucial π-π stacking or hydrophobic interactions with biological targets. nih.govmdpi.comresearchgate.net However, aromatic rings can be susceptible to oxidative metabolism by cytochrome P450 enzymes. researchgate.net "Scaffold hopping" involves replacing the core phenoxybutanoic acid structure with a different, often heterocyclic, scaffold that maintains the spatial arrangement of key binding features. researchgate.netchemrxiv.org This can improve metabolic stability, alter selectivity, or generate novel intellectual property. For example, replacing the phenyl ring with a pyridine or other heteroaromatic system can block sites of metabolism while preserving the necessary structural and electronic properties. researchgate.net

Development of Conjugates with Biomacromolecules or Nanomaterials for Targeted Delivery

Conjugating this compound to larger entities like biomacromolecules or nanomaterials is a sophisticated strategy to achieve targeted drug delivery. nih.gov This approach can increase the drug's concentration at the site of action, reduce systemic exposure, and minimize off-target effects. The carboxylic acid group provides a convenient chemical handle for conjugation. nih.gov

Conjugation to Biomacromolecules:

Antibody-Drug Conjugates (ADCs): The molecule can be linked to a monoclonal antibody that specifically recognizes an antigen on the surface of target cells (e.g., cancer cells). thno.orgbroadpharm.com The carboxylic acid can be activated and reacted with lysine residues on the antibody to form a stable amide bond, often via a specialized linker that is designed to release the drug inside the target cell. semanticscholar.org

Polymer-Drug Conjugates: Attachment to biocompatible polymers like polyethylene glycol (PEG) can improve the drug's solubility, stability, and circulation half-life. mdpi.com

Conjugation to Nanomaterials:

Lipid-Based Nanosystems: The compound can be encapsulated within or conjugated to the surface of solid lipid nanoparticles (SLNs) or nanostructured lipid carriers (NLCs). mdpi.com These systems can enhance bioavailability and allow for surface modification with targeting ligands. mdpi.com

Polymeric Nanoparticles: Biodegradable polymeric nanoparticles can be loaded with the drug for sustained release. nih.gov The surface of these nanoparticles can be functionalized with targeting molecules. The carboxylic acid can be used to form a covalent bond with reactive groups on the nanoparticle surface. nih.govmit.edu

These targeted delivery systems rely on passive targeting (the enhanced permeability and retention effect in tumors) or active targeting, where a ligand on the carrier's surface binds to a specific receptor on the target cell. nih.gov

Incorporation into Complex Supramolecular Architectures and Functional Materials

Aromatic carboxylic acids are highly versatile building blocks in materials science and supramolecular chemistry. nbinno.com The combination of a rigid aromatic core (the tert-butylphenyl group) and a flexible coordinating group (the carboxylate) makes this compound a suitable candidate for constructing ordered, functional materials.

Metal-Organic Frameworks (MOFs): The carboxylate group can coordinate with metal ions or clusters to form extended, crystalline networks known as MOFs or coordination polymers. mdpi.comresearchgate.netsemanticscholar.org The structure, porosity, and properties of the resulting MOF would be dictated by the geometry of the ligand and the coordination preference of the metal node. Such materials could have applications in catalysis, gas storage, or as depots for controlled drug release.

Supramolecular Gels and Liquid Crystals: The molecule's structure, with its distinct polar (carboxylic acid) and nonpolar (tert-butylphenyl) regions, could facilitate self-assembly into higher-order structures through non-covalent interactions like hydrogen bonding and π-stacking. ijacskros.com This could lead to the formation of functional materials such as supramolecular gels or liquid crystals.

The synthesis of these materials typically involves reacting the carboxylic acid ligand with a metal salt under controlled conditions, such as hydrothermal synthesis, to promote crystallization of the desired architecture. semanticscholar.org

Exploration of Hybrid Molecules Combining the Phenoxybutanoic Acid Scaffold with Other Active Moieties

Molecular hybridization is a drug design strategy that involves covalently linking two or more distinct pharmacophores to create a single hybrid molecule. mdpi.com This approach aims to produce compounds with dual or synergistic activity, improved selectivity, or the ability to overcome drug resistance. mdpi.com

The this compound scaffold could be chemically linked to another biologically active molecule. For example, if the phenoxybutanoic acid derivative has a specific activity, it could be hybridized with:

An anti-inflammatory agent to create a dual-action compound.

A chemotherapeutic agent to potentially target cancer cells via two different mechanisms.

A moiety that improves transport across the blood-brain barrier.

The synthesis of such hybrids requires a robust chemical linker to connect the two pharmacophores. The carboxylic acid of the phenoxybutanoic acid provides a straightforward point of attachment, allowing for the formation of ester or amide linkages to a corresponding hydroxyl or amine group on the second active molecule. This strategy holds the potential to generate novel therapeutics with multi-target profiles and enhanced efficacy. mdpi.com

Future Perspectives and Unexplored Research Directions

Integration with Systems Biology and Network Pharmacology Approaches for Polypharmacology

The traditional "one molecule, one target" approach to drug discovery is increasingly being supplemented by systems-level analyses that embrace the complexity of biological interactions. Network pharmacology, a discipline that investigates the complex relationships between drugs, targets, and diseases, offers a powerful framework for exploring the polypharmacological potential of compounds like 2-(4-tert-butylphenoxy)butanoic acid. nih.govnih.gov

By integrating genomic, proteomic, and metabolomic data, researchers can construct comprehensive network models to predict the multiple targets with which a compound might interact. For this compound, this could reveal unforeseen therapeutic applications. Phenoxybutanoic acid derivatives have already been investigated as potent endothelin antagonists for cardiovascular diseases. nih.govnih.gov A network pharmacology approach could expand on this, identifying off-target effects that might be therapeutically beneficial or elucidating synergistic interactions with other drugs. This method provides a logical guide for understanding the mechanisms of action and can direct the development of new therapeutic strategies. nih.gov

Future research could involve:

In Silico Target Prediction: Utilizing computational docking and screening against vast libraries of biological targets to generate a preliminary interaction profile.

Pathway Analysis: Mapping predicted targets to specific signaling pathways to understand the compound's potential impact on cellular processes and disease states.

Experimental Validation: Using in vitro and in vivo models to confirm the computationally predicted interactions and their biological consequences, similar to approaches used for validating traditional herbal medicines. nih.gov

This systems-level approach can accelerate the discovery of new applications for this compound, moving beyond single-target hypotheses to a more holistic understanding of its biological activity.

Application in Agrochemical Development as Potential Herbicides or Plant Growth Regulators

The structural similarity of this compound to a class of synthetic auxin herbicides suggests significant potential in agrochemical development. Synthetic auxins are plant growth regulators that, at high concentrations, can disrupt normal plant development, leading to their use as herbicides. oregonstate.eduresearchgate.net Many of these herbicides are carboxylic acid derivatives, including phenoxy-carboxylic acids. researchgate.net

For instance, the herbicide 4-(2,4-dichlorophenoxy)butyric acid (2,4-DB) is used for the control of broadleaf weeds in various crops. epa.gov Like this compound, 2,4-DB features a phenoxybutanoic acid core structure. The mode of action for these herbicides often involves mimicking the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled growth and eventual plant death. researchgate.neteagri.org Butyric acid itself and its derivatives are used in the synthesis of some herbicides. chemicalbook.comresearchgate.net

Unexplored research directions include:

Bioactivity Screening: Testing the compound for herbicidal activity against a panel of common agricultural weeds, as well as for crop selectivity.

Structure-Activity Relationship (SAR) Studies: Synthesizing derivatives to understand how modifications to the tert-butyl group, the aromatic ring, and the butanoic acid chain affect herbicidal potency and selectivity.

Plant Growth Regulation: Evaluating the compound at lower concentrations for beneficial plant growth regulator effects, such as stimulating root growth, similar to other auxins like indole-3-butyric acid (IBA). phytotechlab.combyjus.comnih.gov

The established precedent of phenoxybutanoic acids in agriculture provides a strong rationale for investigating this compound as a lead compound for new, potentially more selective or effective, agrochemicals.

Table 1: Comparison of this compound with Related Agrochemicals

| Compound | Structural Class | Primary Use |

|---|---|---|

| This compound | Phenoxybutanoic Acid | Potential Herbicide/Growth Regulator |

| 4-(2,4-dichlorophenoxy)butyric acid (2,4-DB) | Phenoxy-Carboxylic Acid | Selective Herbicide epa.gov |

| Indole-3-butyric acid (IBA) | Indolealkanoic Acid | Plant Growth Regulator (Rooting) nih.gov |

| 2,4-Dichlorophenoxyacetic acid (2,4-D) | Phenoxy-Carboxylic Acid | Selective Herbicide researchgate.net |

Advanced Materials Science Applications, including Polymer Modification or Additive Development

The phenolic component of this compound makes it an attractive candidate for applications in materials science, particularly in polymer chemistry. Phenolic compounds are widely utilized as additives to enhance the durability and performance of plastics and rubbers. vinatiorganics.com Their primary role is often as antioxidants, where they inhibit degradation caused by oxidative processes by neutralizing free radicals. vinatiorganics.com This extends the material's lifespan, provides thermal stability, and improves resistance to UV radiation and aging. vinatiorganics.com

The bulky tert-butyl group is a common feature in industrial phenolic antioxidants, as it enhances stability and compatibility with polymer matrices. Furthermore, phenolic compounds can be incorporated into polymer backbones or grafted onto polymer surfaces to create materials with tailored properties. nih.gov They can be used to create functional coatings with applications in biomedicine and biosensing. nih.govntu.edu.sg Phenolic resins, formed from the reaction of phenols with formaldehyde, are known for their heat resistance and durability, finding use in everything from laboratory countertops to adhesives and brake pads. youtube.com

Future research in this area could focus on:

Antioxidant Efficacy: Evaluating the compound's ability to prevent thermal and photo-oxidative degradation in common polymers like polyethylene and polypropylene.

Polymer Additive: Investigating its use as a plasticizer or modifier to alter the mechanical properties of polymers, such as flexibility and impact strength, analogous to how ethylene glycol is used with phenolic resins. researchgate.net

Monomer for Specialty Polymers: Exploring the polymerization of this compound or its derivatives to create novel polyesters or other functional polymers with unique thermal or chemical resistance properties.

Surface Modification: Using the compound to create phenolic coatings on various substrates, leveraging the versatile reactivity of the phenolic moiety to impart new functionalities. nih.gov

The combination of a stable phenolic ring, a bulky alkyl group, and a reactive carboxylic acid provides multiple avenues for its integration into advanced materials.

Development of High-Throughput Screening (HTS) Methodologies for Rapid Derivative Evaluation

To efficiently explore the diverse potential of this compound in pharmacology, agriculture, and materials science, the development of high-throughput screening (HTS) methodologies is crucial. HTS allows researchers to rapidly test large libraries of chemical compounds for a specific biological activity or physical property. nyu.edu

An HTS platform for this compound would involve creating a library of derivatives through combinatorial chemistry and then screening them using automated systems. For example, in drug discovery, this could involve cell-based assays to measure the compound's effect on specific cellular pathways or targets. nyu.edu In agrochemical research, screens could be developed to quickly assess the herbicidal effects on plant seedlings or the growth-regulating properties in tissue culture. A screen for fatty acid uptake inhibitors in yeast, for instance, used a fluorescent fatty acid analog to rapidly identify active compounds from a large library. nih.gov

Key steps in developing an HTS methodology would include:

Library Synthesis: Generating a diverse library of analogues of this compound with variations in the substituents on the aromatic ring and modifications to the butanoic acid side chain.

Assay Development: Designing robust and miniaturized assays suitable for automation. This could range from enzyme inhibition assays to whole-organism screens (e.g., using yeast, worms, or plant seedlings). nyu.eduacs.org

Automation and Data Analysis: Utilizing robotic liquid handling platforms and high-content imaging systems to perform the screens and sophisticated software to analyze the large datasets generated. nyu.edu

By employing HTS, researchers can accelerate the pace of discovery, quickly identifying promising lead compounds from a vast chemical space for further development.

Table 2: Potential High-Throughput Screening Assays for Derivatives

| Research Area | HTS Assay Type | Measured Endpoint |

|---|---|---|

| Pharmacology | Cell-based fluorescent reporter assay | Modulation of a specific signaling pathway |

| Agrochemicals | Whole-organism screen (e.g., Arabidopsis thaliana) | Inhibition of root growth or germination |

| Materials Science | Polymer degradation assay | Change in material absorbance or fluorescence upon UV exposure |

Exploration of New Synthetic Methodologies and Catalytic Systems for Enhanced Efficiency and Selectivity

The classical synthesis of phenoxyalkanoic acids typically involves the reaction of an alkali metal salt of a phenol with a salt of a haloalkanoic acid. google.com While effective, this method can be improved in terms of efficiency, sustainability, and selectivity. Modern organic synthesis offers a vast toolkit of catalytic systems that could be applied to produce this compound and its derivatives more effectively.

Around 90 percent of chemical processes utilize at least one catalytic step to improve efficiency and reduce costs and environmental impact. evonik.com Future research should explore:

Homogeneous Catalysis: Employing transition metal catalysts (e.g., palladium, copper) for C-O cross-coupling reactions between 4-tert-butylphenol and a suitable butanoic acid precursor. This could offer milder reaction conditions and broader substrate scope compared to traditional methods.

Heterogeneous Catalysis: Developing solid-supported catalysts that can be easily recovered and reused, making the synthesis process more economical and environmentally friendly.

Organocatalysis: Using small, metal-free organic molecules to catalyze the key bond-forming steps. Organocatalysts can offer excellent stereoselectivity, which is particularly relevant for controlling the chirality at the alpha-carbon of the butanoic acid moiety. evonik.com

Biocatalysis: Utilizing enzymes or whole-cell systems to perform the synthesis. Biocatalytic processes often occur under mild conditions with high selectivity, reducing the need for harsh reagents and protecting groups. evonik.com

Cooperative Catalysis: Investigating dual-catalyst systems, where two different catalysts work synergistically to enable novel transformations or improve the efficiency of existing ones. nih.govscienceopen.com For example, a combination of a photocatalyst and a Lewis acid could enable new reaction pathways under visible light. nih.gov

By exploring these advanced synthetic strategies, chemists can develop more sustainable and efficient routes to this compound, facilitating its broader investigation and potential commercialization.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(4-tert-butylphenoxy)butanoic acid, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, tert-butylphenol derivatives may react with bromobutanoic acid under basic conditions (e.g., K₂CO₃ in DMF) to form the ether linkage. Reaction yield optimization involves solvent polarity adjustments (e.g., DMF for high dielectric constants), temperature control (60–80°C), and stoichiometric excess of the phenolic precursor to drive the reaction . Purification typically employs recrystallization or column chromatography, with yields reported between 70–85% under optimized conditions .

Q. What analytical techniques are most effective for structural characterization and purity assessment?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the ether linkage (δ 4.0–4.5 ppm for –OCH₂–) and tert-butyl group (δ 1.3 ppm, singlet).

- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection (λ = 254 nm) and a mobile phase of acetonitrile/water (70:30 v/v) to assess purity (>98%) .

- Mass Spectrometry (MS) : ESI-MS in negative ion mode detects the molecular ion peak [M-H]⁻ at m/z 265.2 (calculated for C₁₄H₂₀O₃) .

Q. How can researchers validate the stability of this compound under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies by storing the compound at 25°C/60% RH, 40°C/75% RH, and –20°C. Monitor degradation via HPLC every 30 days. For light sensitivity, expose samples to UV-Vis light (300–800 nm) and track photolytic byproducts. Data from NIST-standardized protocols recommend airtight, amber-glass vials for long-term storage .

Advanced Research Questions

Q. What computational strategies predict the reactivity of this compound in enzymatic or catalytic systems?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the compound’s electronic structure, focusing on the electrophilic ether oxygen and carboxyl group. Solvent effects (e.g., PCM for water) predict solubility and hydrogen-bonding interactions. Molecular docking (AutoDock Vina) evaluates binding affinities to enzymes like cytochrome P450, identifying potential metabolic pathways .

Q. How can contradictory bioactivity data (e.g., herbicidal efficacy vs. toxicity) be resolved in studies involving this compound?

- Methodological Answer : Contradictions often arise from concentration-dependent effects or species-specific responses. Design dose-response curves (0.1–10 mM) across model organisms (e.g., Arabidopsis, Daphnia magna) to identify therapeutic vs. toxic thresholds. Statistical tools like ANOVA with post-hoc tests (Tukey’s HSD) differentiate significant effects. Cross-reference with historical data on structurally similar auxin herbicides (e.g., MCPB, 2,4-DB) to contextualize mechanisms .

Q. What experimental approaches optimize the compound’s selectivity in targeted drug delivery systems?

- Methodological Answer : Conjugate the carboxyl group to polyethylene glycol (PEG) or nanoparticle carriers (e.g., liposomes) via carbodiimide crosslinkers (EDC/NHS). Validate targeting efficiency using fluorescence-tagged analogs in vitro (confocal microscopy) and in vivo (IVIS imaging). Compare cellular uptake in target vs. non-target cell lines (e.g., cancer vs. healthy fibroblasts) to quantify selectivity .

Data Contradiction Analysis

Q. Why do some studies report high herbicidal activity for this compound, while others show negligible effects?

- Methodological Answer : Discrepancies may stem from formulation additives (e.g., surfactants) or environmental factors (soil pH, organic matter). Replicate experiments using standardized protocols (e.g., OECD guidelines) with controlled variables. For example, this compound at 2 lb/A showed superior weed control compared to 2,4-DB mixtures, but efficacy dropped in alkaline soils due to hydrolysis .

Retrosynthesis Analysis